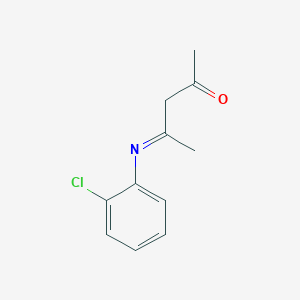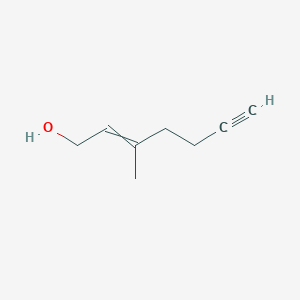
3-Methylhept-2-en-6-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhept-2-en-6-yn-1-ol is an organic compound characterized by the presence of a triple bond (alkyne), a double bond (alkene), and a hydroxyl group (alcohol). This compound is part of the family of unsaturated alcohols and is known for its unique structure, which allows it to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-2-en-6-yn-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methylhept-2-en-6-yn-1-yl magnesium bromide with formaldehyde, followed by hydrolysis, yields the desired alcohol. Another method involves the hydration of 3-methylhept-2-en-6-yne under acidic conditions to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydration of the corresponding alkyne. This process is carried out in the presence of a catalyst such as mercuric sulfate in an acidic medium. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylhept-2-en-6-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylhept-2-en-6-yn-1-one or 3-methylhept-2-en-6-yn-1-al.
Reduction: Formation of 3-methylheptane.
Substitution: Formation of 3-methylhept-2-en-6-yn-1-chloride or 3-methylhept-2-en-6-yn-1-bromide.
Aplicaciones Científicas De Investigación
3-Methylhept-2-en-6-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Employed in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methylhept-2-en-6-yn-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne and alkene groups can participate in addition reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhept-2-en-6-yne: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Methylhept-2-en-6-yn-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
3-Methylhept-2-en-6-yn-1-chloride: Contains a chlorine atom instead of a hydroxyl group, making it useful in different substitution reactions.
Uniqueness
3-Methylhept-2-en-6-yn-1-ol is unique due to the presence of both alkyne and alkene groups along with a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
106131-45-7 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-methylhept-2-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h1,6,9H,4-5,7H2,2H3 |
Clave InChI |
UHUIGQPIQSZMCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



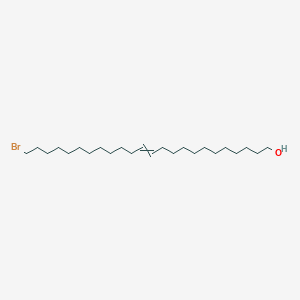

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
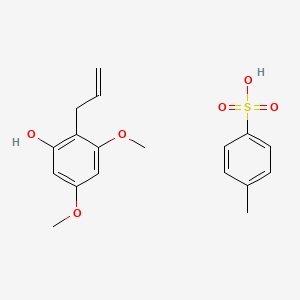
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

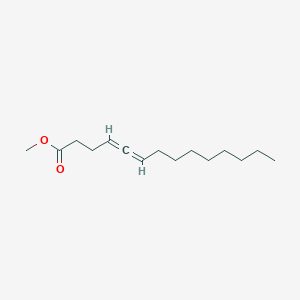
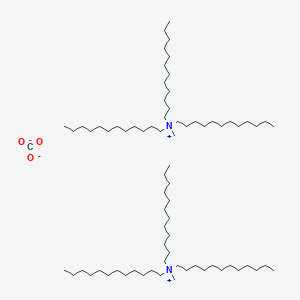
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)


